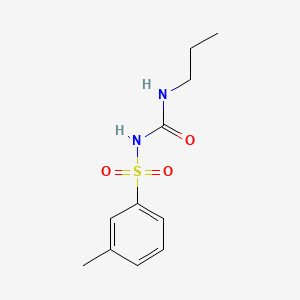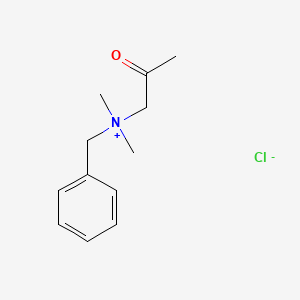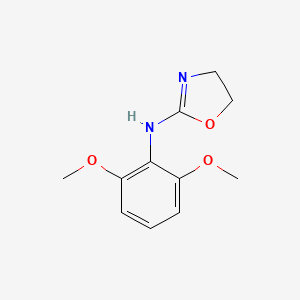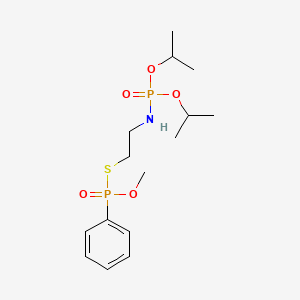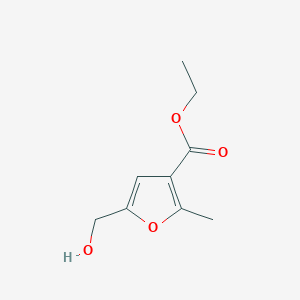
3-Furancarboxylic acid, 5-(hydroxymethyl)-2-methyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Furancarboxylic acid, 5-(hydroxymethyl)-2-methyl-, ethyl ester is an organic compound that belongs to the furan family. This compound is characterized by a furan ring substituted with a carboxylic acid group, a hydroxymethyl group, and a methyl group, with an ethyl ester functional group. It is used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furancarboxylic acid, 5-(hydroxymethyl)-2-methyl-, ethyl ester typically involves the esterification of 3-Furancarboxylic acid, 5-(hydroxymethyl)-2-methyl- with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor containing the acid catalyst. The reaction mixture is then subjected to distillation to separate the desired ester from the reaction by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: 3-Furancarboxylic acid, 5-carboxy-2-methyl-, ethyl ester.
Reduction: 3-Furancarboxylic acid, 5-(hydroxymethyl)-2-methyl-, ethyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Furancarboxylic acid, 5-(hydroxymethyl)-2-methyl-, ethyl ester is used in:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving furan derivatives.
Industry: Used in the production of polymers and resins.
Mécanisme D'action
The compound exerts its effects through interactions with various molecular targets. The furan ring can participate in π-π stacking interactions, while the ester and hydroxymethyl groups can form hydrogen bonds with biological molecules. These interactions can influence the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Furancarboxylic acid, 2,5-dimethyl-, methyl ester
- 2,5-Furandicarboxylic acid
- 3-Furancarboxylic acid, methyl ester
Uniqueness
3-Furancarboxylic acid, 5-(hydroxymethyl)-2-methyl-, ethyl ester is unique due to the presence of both a hydroxymethyl group and an ethyl ester group on the furan ring
Propriétés
Numéro CAS |
15341-70-5 |
|---|---|
Formule moléculaire |
C9H12O4 |
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
ethyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate |
InChI |
InChI=1S/C9H12O4/c1-3-12-9(11)8-4-7(5-10)13-6(8)2/h4,10H,3,5H2,1-2H3 |
Clé InChI |
SPXOPKHVDHJGLM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(OC(=C1)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




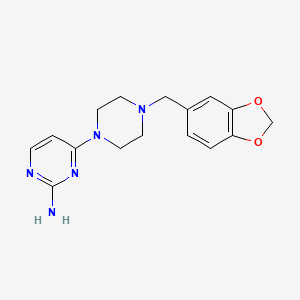
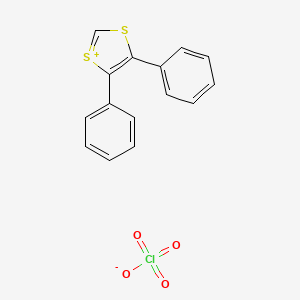
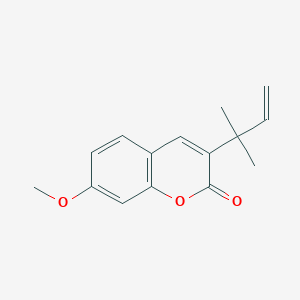
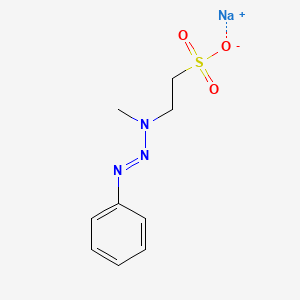
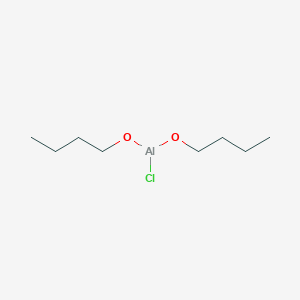
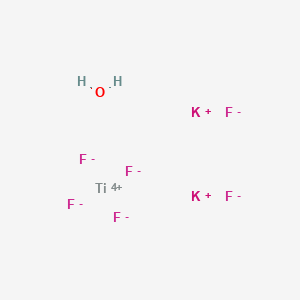
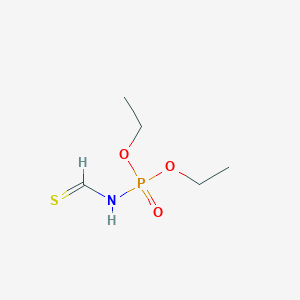
![({[Dichloro(fluoro)methyl]sulfanyl}methyl)carbamyl fluoride](/img/structure/B14710051.png)
